Cas no 76572-74-2 (Hydrazinecarbothioamide, 2-[(4-hydroxyphenyl)methylene]-N-phenyl-)
![Hydrazinecarbothioamide, 2-[(4-hydroxyphenyl)methylene]-N-phenyl- structure](https://pt.kuujia.com/scimg/cas/76572-74-2x500.png)
76572-74-2 structure
Nome do Produto:Hydrazinecarbothioamide, 2-[(4-hydroxyphenyl)methylene]-N-phenyl-
Hydrazinecarbothioamide, 2-[(4-hydroxyphenyl)methylene]-N-phenyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- Hydrazinecarbothioamide, 2-[(4-hydroxyphenyl)methylene]-N-phenyl-
- 1-[(E)-[(4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea
- CHEMBL456610
- 939990-09-7
- 76572-74-2
- 1-(4-Hydroxybenzylidene)-4-phenylthiosemicarbazide
- AKOS003416550
- 4-HYDROXYBENZALDEHYDE N-PHENYLTHIOSEMICARBAZONE
- 668-849-5
- 1-[(E)-(4-hydroxyphenyl)methylideneamino]-3-phenylthiourea
- BDBM50625647
-
- Inchi: InChI=1S/C14H13N3OS/c18-13-8-6-11(7-9-13)10-15-17-14(19)16-12-4-2-1-3-5-12/h1-10,18H,(H2,16,17,19)/b15-10+
- Chave InChI: IIKOSSZBVGWABG-XNTDXEJSSA-N
Propriedades Computadas
- Massa Exacta: 271.07793322Da
- Massa monoisotópica: 271.07793322Da
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 3
- Complexidade: 308
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 88.7Ų
- XLogP3: 2.8
Hydrazinecarbothioamide, 2-[(4-hydroxyphenyl)methylene]-N-phenyl- Literatura Relacionada
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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